Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]
Overview
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate, also known as strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, is a coordination compound where strontium is complexed with two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione (also known as dipivaloylmethane) and water molecules. This compound is of interest due to its applications in various fields, including materials science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate typically involves the reaction of strontium salts, such as strontium chloride or strontium nitrate, with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The base, often sodium hydroxide or potassium hydroxide, deprotonates the diketone, allowing it to coordinate with the strontium ion. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the synthesis. Purification is typically achieved through recrystallization or solvent extraction techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution: The compound can participate in ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Hydrolysis: In aqueous solutions, the compound can hydrolyze, leading to the formation of strontium hydroxide and free 2,2,6,6-tetramethyl-3,5-heptanedione.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Ligand Exchange: Various diketones or other chelating agents.
Hydrolysis: Water or aqueous acidic/basic solutions.
Major Products
Oxidation: Strontium oxide and oxidized organic products.
Reduction: Reduced strontium species and organic by-products.
Substitution: New strontium complexes with different ligands.
Hydrolysis: Strontium hydroxide and 2,2,6,6-tetramethyl-3,5-heptanedione.
Scientific Research Applications
Chemistry
In chemistry, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate is used as a precursor for the deposition of strontium-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD). These films are crucial in the fabrication of electronic devices, including capacitors and memory devices.
Biology and Medicine
While direct applications in biology and medicine are less common, the compound’s derivatives and related complexes are studied for their potential in drug delivery systems and as contrast agents in imaging techniques.
Industry
In the industrial sector, this compound is utilized in the production of advanced ceramics and as a catalyst in various organic reactions. Its ability to form stable complexes makes it valuable in processes requiring precise control over metal ion concentrations.
Mechanism of Action
The mechanism by which bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate exerts its effects is primarily through the coordination of the strontium ion with the diketone ligands. This coordination stabilizes the strontium ion and facilitates its incorporation into various matrices, such as thin films or ceramic materials. The molecular targets and pathways involved are largely dependent on the specific application, such as the deposition process in CVD or ALD.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium hydrate
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium hydrate
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc hydrate
Uniqueness
Compared to its analogs, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate offers unique properties such as higher thermal stability and specific reactivity patterns that make it particularly suitable for high-temperature applications and the formation of strontium-containing materials. Its distinct coordination environment also influences its behavior in catalytic processes and material synthesis.
Properties
IUPAC Name |
strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2.H2O.Sr/c1-10(2,3)8(12)7-9(13)11(4,5)6;;/h7,12H,1-6H3;1H2;/q;;+2/p-1/b8-7-;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQPEMHXGZQZQA-OTMFCZTRSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Sr+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].O.[Sr+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O3Sr+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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